Nifuroquine

Bovine mastitis Staphylococcus aureus Intramammary antibiotic

Nifuroquine (INN; also known as Quinaldofur) is a synthetic antibacterial agent of the nitrofuran class, chemically defined as 4-(5-nitro-2-furyl)quinaldic acid 1-oxide (C₁₄H₈N₂O₆; MW 300.23 g/mol). Its hybrid structure combines a quinoline N-oxide scaffold with a 5-nitrofuran moiety, placing it at the intersection of quinoline-derivative and nitrofuran antibiotic categories.

Molecular Formula C14H8N2O6
Molecular Weight 300.22 g/mol
CAS No. 57474-29-0
Cat. No. B1678863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNifuroquine
CAS57474-29-0
Synonyms4-(5'-nitrofuryl)quinaldinic acid N-oxide
abimasten
quinaldofu
Molecular FormulaC14H8N2O6
Molecular Weight300.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=[N+]2[O-])C(=O)O)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C14H8N2O6/c17-14(18)11-7-9(12-5-6-13(22-12)16(20)21)8-3-1-2-4-10(8)15(11)19/h1-7H,(H,17,18)
InChIKeyHOWCLZBHAPFFAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nifuroquine (CAS 57474-29-0) Chemical Identity, Classification, and Procurement Baseline


Nifuroquine (INN; also known as Quinaldofur) is a synthetic antibacterial agent of the nitrofuran class, chemically defined as 4-(5-nitro-2-furyl)quinaldic acid 1-oxide (C₁₄H₈N₂O₆; MW 300.23 g/mol) [1]. Its hybrid structure combines a quinoline N-oxide scaffold with a 5-nitrofuran moiety, placing it at the intersection of quinoline-derivative and nitrofuran antibiotic categories [2]. Originally patented for bovine mastitis treatment and commercialized under the trade name Abimasten 100, nifuroquine remains approved for veterinary use in Europe but was never approved in the United States [3][4]. This compound is primarily of interest to veterinary pharmaceutical procurement, mastitis research, and nitrofuran structure-activity relationship investigations.

Why Nifuroquine (CAS 57474-29-0) Cannot Be Simply Replaced by Other Nitrofurans or Mastitis Antibiotics


Nifuroquine occupies a structurally distinct position that prevents straightforward substitution. Unlike nitrofurantoin (a hydantoin-bearing nitrofuran used primarily for urinary tract infections) or nitrofurazone (a topical nitrofuran), nifuroquine's quinoline N-oxide core imparts unique physicochemical properties including a LogP of approximately 1.18–2.5 that influences its intramammary distribution profile [1][2]. No other nitrofuran antibiotic shares the quinoline-5-nitrofuran hybrid architecture [3]. Furthermore, nifuroquine's European-only regulatory status means that its approved indications (specifically, bovine mastitis caused by Staphylococcus aureus and Streptococcus species) are tied to a body of clinical evidence that does not automatically extrapolate to other nitrofurans or quinoline antibiotics [4]. The quantitative evidence below details exactly where nifuroquine demonstrates meaningful differentiation from erythromycin, general mastitis antibiotic baselines, and comparator nitrofurans.

Nifuroquine (CAS 57474-29-0) Comparative Quantitative Evidence: Procurement-Relevant Differentiation Data


Superior S. aureus Cure Rate: Nifuroquine vs. Erythromycin in Lactating Cow Mastitis

In a direct head-to-head field trial conducted across 16 dairy herds, an intramammary formulation containing 100 mg nifuroquine (Abimasten 100) was compared against an intramammary product containing 300 mg erythromycin for the elimination of Staphylococcus aureus udder infections [1]. The nifuroquine-treated group achieved an overall S. aureus cure rate of 67.7% (44 of 65 cows), while the erythromycin-treated group achieved a cure rate of only 45.6% (26 of 57 cows) [1]. This represents a 22.1 percentage-point absolute advantage for nifuroquine despite the erythromycin comparator being dosed at 3× the milligram quantity of active agent.

Bovine mastitis Staphylococcus aureus Intramammary antibiotic

Dry Cow Therapy: Nifuroquine 400 mg Controlled-Release Elimination Rates vs. Published Antibiotic Baselines

In a multi-herd study evaluating a controlled-release intramammary dry cow product containing 400 mg nifuroquine, treatment eliminated S. aureus from 71.3% of 206 infected quarters and eliminated Streptococcus dysgalactiae and Streptococcus uberis from 75.5% of 49 infected quarters during the dry period [1]. The new intramammary infection rate during the dry period was only 7.4% for S. aureus (among 502 treated, uninfected quarters) and 18.4% for non-agalactiae streptococci (among 37 quarters) [1]. Free drug concentrations of approximately 0.7 µg/mL were maintained in udder secretions for the first 3 weeks post-treatment, after which concentrations declined below the therapeutic threshold, yet total drug concentrations >0.50 µg/mL persisted for 6 weeks [1]. No drug residues were detected in milk after calving [1]. These elimination rates exceed typical literature-reported dry cow therapy benchmarks, where many antibiotic dry cow products achieve S. aureus elimination rates in the range of 50–70% under comparable field conditions.

Dry cow therapy Mastitis prevention Controlled-release formulation

Structural Differentiation: Hybrid Quinoline-Nitrofuran Architecture vs. Conventional Nitrofurans

Nifuroquine is the only nitrofuran antibiotic that incorporates a quinoline N-oxide (quinaldic acid 1-oxide) scaffold covalently linked to a 5-nitrofuran group at the 4-position [1][2]. By contrast, nitrofurantoin features a hydantoin ring, nitrofurazone features a semicarbazone side chain, and furazolidone features an oxazolidinone ring — none of which contain a quinoline nucleus [3]. This structural distinction is encoded in the INN nomenclature itself: the stem '-quine' designates a quinoline derivative, while 'nifur-' designates a 5-nitrofuran derivative, making nifuroquine uniquely dual-classified [4]. The quinoline N-oxide moiety introduces an additional redox-active center distinct from the nitro group, potentially contributing to a dual mechanism of action involving both nitroreductase-mediated generation of cytotoxic intermediates and quinoline-associated DNA interaction.

Nitrofuran antibiotics Quinoline N-oxide Structure-activity relationship

Mycoplasma Species Resistance Profile: Evidence-Based Exclusion from Mycoplasma Mastitis Indications

In a comprehensive in vitro susceptibility study of 16 field strains and the type strain of Mycoplasma bovis, 19 field strains and the type strain of M. dispar, and 17 field strains of Ureaplasma diversum tested against 16 antimicrobial agents by serial broth dilution, all strains tested were resistant to nifuroquine and streptomycin, while all strains were susceptible to tylosin, kitasamycin, and tiamulin [1]. This pattern was uniform across all three Mycoplasma/Ureaplasma species tested [1]. In a separate clinical study of M. bovis mastitis, only 2 of 15 cows (13.3%) treated with Abimasten 100 (nifuroquine) were cured, compared with 2 of 13 (15.4%) treated with tylosin — both showing poor efficacy, though the M. bovis strain in that study was reportedly sensitive to nifuroquine in vitro [2]. This evidence establishes that nifuroquine is not suitable for Mycoplasma-associated mastitis, a critical differentiation from its efficacy against Gram-positive cocci (Staphylococcus and Streptococcus spp.).

Mycoplasma bovis Antimicrobial susceptibility Mycoplasma mastitis

Regulatory Exclusivity: European Approval vs. US Non-Approval as a Market Access Differentiator

As documented in a comparative survey of antibacterial drug approvals, nifuroquine was among 42 antibacterial drugs approved for food-producing animals in Europe as of 1980, whereas only 17 such drugs were approved in the United States [1]. Nifuroquine was explicitly listed among drugs approved in Europe but not in the United States, alongside tiamulin, chloramphenicol, and colistin [1]. This regulatory asymmetry persists: the FDA's UNII system assigns nifuroquine the identifier 54T0T0F4O2 but explicitly notes that 'UNII availability does not imply any regulatory review or approval' [2]. For procurement purposes, this means nifuroquine sourcing is viable through European supply chains (where Abimasten 100/Quinaldofur has received marketing authorization in multiple jurisdictions) [3] but not through US domestic channels.

Veterinary drug regulation Market authorization Antibacterial drug availability

Milk Residue Profile: Measured Drug Persistence and Withdrawal Advantage in Dry Cow Application

In the 1987 dry cow study, total nifuroquine concentrations in dry udder secretions were maintained at >0.50 µg/mL for the first 6 weeks after intramammary infusion of a 400 mg controlled-release formulation, while free drug concentrations of potential therapeutic value (approximately 0.7 µg/mL) were maintained for only the first 3 weeks [1]. Critically, no drug residues were detected in milk after calving [1]. This residue-free outcome at calving differentiates nifuroquine from certain other dry cow antibiotic formulations that may require extended milk withholding periods post-calving. The controlled-release formulation design achieves a temporal separation between the period of therapeutic drug exposure (3 weeks) and the post-calving milking period, minimizing the risk of violative residues in the food supply.

Drug residue avoidance Milk withdrawal period Pharmacokinetics in milk

Nifuroquine (CAS 57474-29-0) Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Intramammary Treatment of Lactating Cow Mastitis Caused by Staphylococcus aureus and Streptococcus agalactiae

Based on the direct head-to-head evidence showing a 67.7% S. aureus cure rate for nifuroquine vs. 45.6% for erythromycin [1], nifuroquine (as Abimasten 100, 100 mg per infusion) is indicated for lactating cows with confirmed or suspected S. aureus or Str. agalactiae intramammary infections. The recommended protocol — 2–3 intramammary infusions at 12- or 24-hour intervals — achieved up to 84.2% S. aureus elimination with three treatments at 12-hour intervals [1]. Procurement should be paired with on-farm bacteriological culture or PCR diagnostics to confirm Gram-positive coccal etiology and to exclude Mycoplasma species, against which nifuroquine is ineffective [2].

Dry Cow Mastitis Prevention and Elimination Program with Controlled-Release Nifuroquine Formulation

The 400 mg controlled-release nifuroquine dry cow formulation provides both therapeutic elimination of existing infections (71.3% S. aureus, 75.5% Streptococcus spp.) and prophylactic protection against new infections during the dry period (only 7.4% new S. aureus infection rate) [1]. Critically, this formulation achieves temporal separation of drug exposure from lactation: free drug concentrations decline below the therapeutic threshold by week 3 of the dry period, and no residues are detected in milk at calving [1]. This makes nifuroquine particularly suitable for dairy operations operating under zero-tolerance residue policies or supplying milk to processors with stringent antibiotic testing programs.

European Veterinary Market Procurement: Regulatory-Compliant Sourcing Strategy

Nifuroquine's regulatory status — approved in Europe since at least the late 1970s but never approved in the United States [1] — dictates that procurement must be directed through European supply channels. The compound is historically associated with the Abimasten 100/Quinaldofur brand and its generic equivalents in European markets [2]. Procurement teams should verify current marketing authorization status in the target jurisdiction (e.g., through the European Medicines Agency's veterinary medicines database or national competent authorities) and ensure that the supplier provides appropriate certificates of analysis confirming identity (CAS 57474-29-0), purity, and compliance with relevant pharmacopoeial monographs where available [3].

Nitrofuran Structure-Activity Relationship (SAR) Research and Reference Standard Use

As the only compound combining a quinoline N-oxide with a 5-nitrofuran moiety in a single molecular entity [1], nifuroquine serves as a valuable reference standard for nitrofuran SAR studies. The compound's unique LogP (~2.5) [2] and dual redox-active centers (nitro group + quinoline N-oxide) make it relevant for investigations into nitrofuran activation mechanisms, nitroreductase substrate specificity, and the role of the quinoline scaffold in modulating antibacterial spectrum and tissue distribution. Research laboratories studying nitrofuran resistance mechanisms may also use nifuroquine as a comparator to probe whether quinoline-bearing nitrofurans exhibit distinct resistance patterns compared to hydantoin-bearing nitrofurans such as nitrofurantoin.

Quote Request

Request a Quote for Nifuroquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.